molecular formula C12H16N4O2S B14173944 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-

Cat. No.: B14173944
M. Wt: 280.35 g/mol
InChI Key: DDFYYZQRYLWKLX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a scaffold for the development of various therapeutic agents, particularly those targeting enzymes and receptors involved in inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methylsulfonyl and piperazinyl groups are then introduced via substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Catalysts and optimized reaction conditions are used to facilitate the efficient formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring are also employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various cytokines involved in immune responses . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl and piperazinyl groups enhances its solubility and binding affinity to target proteins, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

1-methylsulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)16-7-3-10-11(2-4-14-12(10)16)15-8-5-13-6-9-15/h2-4,7,13H,5-6,8-9H2,1H3

InChI Key

DDFYYZQRYLWKLX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C(C=CN=C21)N3CCNCC3

Origin of Product

United States

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